1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
Chemical Structure:
The compound 1-(naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS: 2097883-43-5) features a piperazine core substituted with a naphthalene-1-carbonyl group at position 1 and a 1,2,5-thiadiazol-3-yl moiety at position 4. Its molecular formula is C₁₇H₁₆N₄OS (MW: 324.40 g/mol), with a SMILES string of O=C(c1cccc2c1cccc2)N1CCN(CC1)c1nsnc1 .
Properties
IUPAC Name |
naphthalen-1-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(15-7-3-5-13-4-1-2-6-14(13)15)21-10-8-20(9-11-21)16-12-18-23-19-16/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTIISHYVDGYAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common method starts with the acylation of piperazine using naphthalene-1-carbonyl chloride under basic conditions to form 1-(naphthalene-1-carbonyl)piperazine. This intermediate is then reacted with 1,2,5-thiadiazole-3-carbonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild heating.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and thiadiazole rings can participate in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Piperazine Core
The target compound’s uniqueness lies in its naphthalene-carbonyl and thiadiazole substituents. Below is a comparison with key analogs:
Serotonin Receptor Affinity
- Target Compound: No direct data, but analogs like 1-(2-methoxyphenyl)piperazine derivatives (e.g., compound 7 in ) show 5-HT₁A receptor binding (IC₅₀ <1 µM) .
- Thiadiazole vs. Thiazole : Thiadiazole-containing compounds (e.g., ) often exhibit antimicrobial activity, while thiazole derivatives () may target CNS receptors due to structural similarity to serotonin .
Antimicrobial Activity
- Azole-Piperazine Hybrids (): Derivatives such as 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone show MIC values of 3.1–25 µg/mL against bacterial/fungal strains, comparable to chloramphenicol .
- Thiadiazole Derivatives (): Nitroaryl-thiadiazolylpiperazines exhibit selective inhibition of microbial growth, attributed to the electron-deficient thiadiazole ring .
Cytotoxic Potential
- Benzoimidazole-Piperazine Derivatives (): 2-((4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole inhibits PC-3 cell line growth, suggesting anticancer applications .
Biological Activity
The compound 1-(Naphthalene-1-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic derivative that combines a naphthalene moiety with a thiadiazole ring and piperazine. This unique structure suggests potential biological activities that warrant detailed investigation. The following sections explore its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperazine and thiadiazole intermediates. The methodologies employed often include:
- Refluxing naphthalene carboxylic acids with piperazine in the presence of coupling agents.
- Cyclization reactions involving thiadiazole precursors to form the final compound.
Example Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Naphthalene derivative + Piperazine | Reflux in solvent | Intermediate |
| 2 | Intermediate + Thiadiazole precursor | Cyclization conditions | This compound |
Antimicrobial Activity
Research indicates that compounds containing both piperazine and thiadiazole exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | Pseudomonas aeruginosa | 12 mm |
| This compound | E. coli | Significant activity observed |
Anticancer Potential
Studies have reported that certain thiadiazole derivatives possess anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines including lung and colon cancer cells . The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| This compound | HOP 92 (Lung) | -6.49 |
| Another Thiadiazole Derivative | HCC-2998 (Colon) | -5.31 |
Other Biological Activities
In addition to antimicrobial and anticancer activities, this compound has been studied for its:
- Antioxidant properties , which help in mitigating oxidative stress.
- Anti-inflammatory effects , contributing to the reduction of inflammation markers in biological systems .
Case Studies
Several studies have highlighted the biological efficacy of thiadiazole derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of thiadiazole compounds for their antibacterial activity against a panel of pathogens. The results indicated that modifications in the thiadiazole ring significantly influenced the antimicrobial potency .
- Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that specific substitutions on the thiadiazole ring enhanced cytotoxicity against prostate and breast cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
